molecular formula C10H13ClN2O3 B182232 methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride CAS No. 101248-38-8

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride

Cat. No.: B182232
CAS No.: 101248-38-8
M. Wt: 244.67 g/mol
InChI Key: HKCWWIWEVTZOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is a chemical compound with the molecular formula C10H12N2O3•HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an aminobenzoyl group and an aminoacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride typically involves the reaction of 4-aminobenzoic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the ester linkage. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes and proteins, affecting their activity and function. The compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-[(4-aminophenyl)formamido]acetate hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 2-[(4-aminobenzoyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7;/h2-5H,6,11H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCWWIWEVTZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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